ethyl N-(3-anilino-2-cyanoacryloyl)carbamate
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Overview
Description
Ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate is a chemical compound with a complex structure that includes cyano, phenylamino, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate typically involves the reaction of ethyl carbamate with a suitable cyanoacetylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can lead to a variety of substituted carbamates or other derivatives.
Scientific Research Applications
Ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate involves its interaction with specific molecular targets. The cyano and phenylamino groups may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate
- Ethyl N-[(2Z)-2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl]carbamate
Uniqueness
Ethyl N-[(2Z)-2-cyano-2-[(phenylamino)methylidene]acetyl]carbamate is unique due to the presence of the phenylamino group, which can impart distinct chemical and biological properties compared to its analogs with different substituents
Biological Activity
Ethyl N-(3-anilino-2-cyanoacryloyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive analysis of its biological activity, synthesis, and relevant case studies.
Synthetic Route
The synthesis of this compound involves several key steps:
- Formation of Acetylanilino Intermediate : Acetylation of aniline to yield 4-acetylaniline.
- Synthesis of Cyanoacryloyl Intermediate : Reaction of cyanoacetic acid with suitable reagents to form the cyanoacryloyl group.
- Coupling Reaction : The final step involves coupling the acetylanilino intermediate with the cyanoacryloyl intermediate in the presence of ethyl carbamate.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Can be oxidized to form derivatives.
- Reduction : Reduction can convert the cyano group into an amine.
- Substitution : Nucleophilic substitution reactions can occur at the cyano group.
Antimicrobial Properties
Preliminary investigations have indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Anticancer Activity
Recent research has focused on its anticancer properties, particularly against MCT1-expressing cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve inhibition of lactate and pyruvate influx, leading to decreased cell viability due to energy deprivation.
Table 1: Anticancer Activity Data
Compound | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
This compound | A-549 | 25.0 ± 0.4 | MCT1 inhibition |
This compound | MCF-7 | 49.8 ± 0.6 | MCT1 inhibition |
The primary mechanism involves binding to specific molecular targets, modulating enzyme or receptor activity, which leads to various biological effects. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound showed promising results in reducing tumor growth in A-549 cell lines when treated with varying concentrations over time. The study utilized an MTT assay to assess cell viability, confirming that higher concentrations led to significant reductions in cell survival rates.
Case Study 2: Antimicrobial Activity Assessment
Another case study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a notable zone of inhibition at concentrations as low as 10 µg/mL, indicating its potential for further development into an antimicrobial agent.
Properties
CAS No. |
6275-85-0 |
---|---|
Molecular Formula |
C13H13N3O3 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl N-[(Z)-3-anilino-2-cyanoprop-2-enoyl]carbamate |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(18)16-12(17)10(8-14)9-15-11-6-4-3-5-7-11/h3-7,9,15H,2H2,1H3,(H,16,17,18)/b10-9- |
InChI Key |
UVXRBXJEEULFPD-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=CC=CC=C1)/C#N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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